1-(Propan-2-yl)pyrrolidin-3-one
Overview
Description
1-(Propan-2-yl)pyrrolidin-3-one, also known as 1-isopropyl-3-pyrrolidinone, is a chemical compound with the molecular formula C7H13NO. It is a derivative of pyrrolidinone, a five-membered lactam ring containing nitrogen.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to show activity against ck1γ and ck1ε , suggesting potential involvement in kinase-related pathways.
Result of Action
The structural features of the pyrrolidine ring, such as its stereochemistry and non-planarity, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)pyrrolidin-3-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde and subsequently carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include pyrrolidine-2-carbaldehyde, carboxylic acids, and various substituted pyrrolidinones .
Scientific Research Applications
1-(Propan-2-yl)pyrrolidin-3-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features and reactivity.
Pyrrolidine-2,5-dione: Another derivative with distinct biological activities.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness: 1-(Propan-2-yl)pyrrolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
1-propan-2-ylpyrrolidin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(2)8-4-3-7(9)5-8/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTOGAWRASXJNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614463 | |
Record name | 1-(Propan-2-yl)pyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58039-28-4 | |
Record name | 1-(Propan-2-yl)pyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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